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molecular formula C9H11N3O B8712647 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine

2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B8712647
M. Wt: 177.20 g/mol
InChI Key: ONYKGOAWXRDBGU-UHFFFAOYSA-N
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Patent
US05157026

Procedure details

A mixture of 2,3-diamino-4-picoline (0.1 g, 0.81 mmol) and methoxyacetic acid (0.16 ml, 2 mmol) was heated in a sealed tube at 165° C. for 24 hours. The reaction was cooled and neutralized with NH4OH. The crude material was dissolved in methanol (2 ml) and silica-gel (10 g) was added. The dried silica-gel was then loaded on a silica-gel flash-column and eluted initially with EtOAc and then with 2% methanol in EtOAc. The pure desired compound was obtained as a cream colored solid (0.067 g, 47%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([NH2:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][O:11][CH2:12][C:13](O)=O.[NH4+].[OH-]>CO>[CH3:10][O:11][CH2:12][C:13]1[NH:8][C:7]2[C:2]([N:1]=1)=[N:3][CH:4]=[CH:5][C:6]=2[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
NC1=NC=CC(=C1N)C
Name
Quantity
0.16 mL
Type
reactant
Smiles
COCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
ADDITION
Type
ADDITION
Details
silica-gel (10 g) was added
WASH
Type
WASH
Details
eluted initially with EtOAc

Outcomes

Product
Name
Type
product
Smiles
COCC=1NC=2C(=NC=CC2C)N1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.067 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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